Cas no 872-55-9 (2-Ethylthiophene)

2-Ethylthiophene structure
2-Ethylthiophene structure
Nome do Produto:2-Ethylthiophene
N.o CAS:872-55-9
MF:C6H8S
MW:112.192720413208
MDL:MFCD00005461
CID:40120
PubChem ID:13388

2-Ethylthiophene Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Ethylthiophene
    • Thiophene, 2-ethyl-
    • 2-Aethyl-thiophen
    • 2-ETHYL-THIOPHENE
    • 2-ETHYLTHIOPHENE FOR SYNTHESIS
    • ethyl thiophene
    • Thiophene,2-ethyl
    • 2-Ethylthiophene (ACI)
    • MDL: MFCD00005461
    • Inchi: 1S/C6H8S/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3
    • Chave InChI: JCCCMAAJYSNBPR-UHFFFAOYSA-N
    • SMILES: S1C(CC)=CC=C1
    • BRN: 105402

Propriedades Computadas

  • Massa Exacta: 112.03500
  • Massa monoisotópica: 112.034671
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 7
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 52.1
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: nothing
  • Superfície polar topológica: 28.2

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 0.99 g/mL at 25 °C(lit.)
  • Ponto de Fusão: -66.9°C (estimate)
  • Ponto de ebulição: 132-134 °C(lit.)
  • Ponto de Flash: Fahrenheit: 80.6 ° f
    Celsius: 27 ° c
  • Índice de Refracção: n20/D 1.512-1.514
    n20/D 1.513(lit.)
  • Solubilidade: 0.29g/l
  • Coeficiente de partição da água: Not miscible or difficult to mix with water.
  • PSA: 28.24000
  • LogP: 2.31050
  • Sensibilidade: Sensitive to light and air
  • Solubilidade: Not determined

2-Ethylthiophene Informações de segurança

  • Símbolo: GHS02
  • Pedir:dangerous
  • Palavra de Sinal:Warning
  • Declaração de perigo: H226
  • Declaração de Advertência: P210-P403 + P235
  • Número de transporte de matérias perigosas:UN 1993 3/PG 2
  • WGK Alemanha:3
  • Código da categoria de perigo: 10
  • Instrução de Segurança: S23-S24/25-S37/39-S26-S16
  • CÓDIGOS DA MARCA F FLUKA:8-10-13-23
  • Identificação dos materiais perigosos: Xi
  • Classe de Perigo:3
  • Condição de armazenamento:Keep in dark place,Sealed in dry,Room Temperature(BD74741)
  • Termo de segurança:3
  • Grupo de Embalagem:II
  • PackingGroup:II
  • Frases de Risco:R10

2-Ethylthiophene Dados aduaneiros

  • CÓDIGO SH:29349990
  • Dados aduaneiros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Ethylthiophene Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Oakwood
001177-1g
2-Ethylthiophene
872-55-9 90%
1g
$15.00 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R016636-25g
2-Ethylthiophene
872-55-9 97%
25g
¥190 2024-05-21
Enamine
EN300-21167-0.05g
2-ethylthiophene
872-55-9 95%
0.05g
$19.0 2023-09-16
abcr
AB126939-25 g
2-Ethylthiophene, 99%; .
872-55-9 99%
25 g
€113.30 2023-07-20
eNovation Chemicals LLC
Y1188684-100g
2-Ethylthiophene
872-55-9 97%
100g
$205 2023-05-12
Life Chemicals
F0001-2170-2.5g
2-Ethylthiophene
872-55-9 95%+
2.5g
$40.0 2023-09-07
Enamine
EN300-21167-50.0g
2-ethylthiophene
872-55-9 95%
50g
$99.0 2023-05-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E808656-100g
2-Ethylthiophene
872-55-9 97%
100g
1,107.00 2021-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E101589-100g
2-Ethylthiophene
872-55-9 97%
100g
¥1012.90 2023-09-03
TRC
E939228-500mg
2-Ethylthiophene
872-55-9
500mg
$64.00 2023-05-18

2-Ethylthiophene Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Catalysts: Alumina
Referência
The preparation of thiophenes. II. From C5-C7-molecules and carbon disulfide
Azizian, Farid; et al, Journal of Chemical Technology and Biotechnology (1979-1982), 1980, 30(11), 648-53

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Hydrogen sulfide
Referência
High-temperature organic synthesis. VII. Effect of the nature of substituents on the course of the reaction of hydrogen sulfide with chloro derivatives of aromatic and thiophene series
Shagun, L. G.; et al, Zhurnal Organicheskoi Khimii, 1978, 14(1), 187-92

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Triethylene glycol ,  Potassium hydroxide ;  rt → 100 °C
1.2 4 h, 140 °C
Referência
Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction
Cranwell, Philippa B.; et al, Synlett, 2016, 27(1), 131-135

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: Alumina
Referência
The preparation of thiophenes. II. From C5-C7-molecules and carbon disulfide
Azizian, Farid; et al, Journal of Chemical Technology and Biotechnology (1979-1982), 1980, 30(11), 648-53

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Carbon monoxide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Water ,  Selenium Solvents: Tetrahydrofuran
Referência
Carbonyl-to-methylene conversion: selenium-assisted reduction of aromatic ketones with carbon monoxide and water
Nishiyama, Yutaka; et al, Journal of Organic Chemistry, 1988, 53(6), 1326-9

Synthetic Routes 6

Condições de reacção
Referência
High-temperature organic synthesis. XXXV. Thermal reactions of di-1-propenyl sulfide
Ostroukhova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1991, 27(2), 354-9

Synthetic Routes 7

Condições de reacção
1.1 Solvents: Hexamethylphosphoramide
Referência
Formation of 2H-thiopyrans and thiophenes by thermal rearrangement of propargyl vinyl sulfide or its homologs and 2-alkynyl thienyl sulfides
Schuijl-Laros, D.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1972, 91(6), 785-98

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Referência
Heteroatom-facilitated lithiations
Gschwend, Heinz W.; et al, Organic Reactions (Hoboken, 1979, 26,

Synthetic Routes 9

Condições de reacção
Referência
High-temperature organic synthesis. XXXV. Thermal reactions of di-1-propenyl sulfide
Ostroukhova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1991, 27(2), 354-9

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → -25 °C; -25 °C → -78 °C
1.2 -78 °C; -78 °C → rt; 12 h, rt
Referência
Oligothiophenes substituted with the thionitrile group: synthesis, characterization, and thin-film formation on gold substrates
Morgan, Ian S.; et al, Journal of Materials Chemistry, 2009, 19(43), 8162-8168

Synthetic Routes 11

Condições de reacção
1.1 Catalysts: Ruthenium, (acetonitrile)carbonyl[hydrotris(1H-pyrazolato-κN1)borato(1-)-κN2,κN2… Solvents: Thiophene ;  40 psi, 90 °C
Referência
Reactions of TpRu(CO)(NCMe)(Me) (Tp = Hydridotris(pyrazolyl)borate) with Heteroaromatic Substrates: Stoichiometric and Catalytic C-H Activation
Pittard, Karl A.; et al, Organometallics, 2004, 23(23), 5514-5523

Synthetic Routes 12

Condições de reacção
Referência
Product class 10: thiophenes, thiophene 1,1-dioxides, and thiophene 1-oxides
Schatz, J., Science of Synthesis, 2002, 9, 287-422

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ,  Tetrahydrofuran ;  11 s, 14.7 atm, 70 °C
Referência
Continuous-flow hydrogenation of olefins and nitrobenzenes catalyzed by platinum nanoparticles dispersed in an amphiphilic polymer
Osako, Takao; et al, RSC Advances, 2015, 5(57), 45760-45766

Synthetic Routes 14

Condições de reacção
1.1 Solvents: Dimethylformamide ;  rt → 0 °C
1.2 Reagents: Phosphorus sulfide (P2S5) ;  0 °C → 90 °C
1.3 5 h, 90 °C; 90 °C → rt
1.4 Solvents: Diethyl ether ;  rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Synthesis and properties of 2-substituted thiophenes
Ibrahimov, V. H.; et al, Kimya Problemlari, 2007, (3), 525-528

Synthetic Routes 15

Condições de reacção
Referência
Electrochemical deposition of highly-conducting metal dithiolene films
Allwright, Emily; et al, Dalton Transactions, 2016, 45(22), 9363-9368

Synthetic Routes 16

Condições de reacção
Referência
Product class 10: thiophenes, thiophene 1,1-dioxides, and thiophene 1-oxides
Schatz, J., Science of Synthesis, 2002, 9, 287-422

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt nickel alloy Solvents: Ethanol ;  8 h, 80 °C
Referência
Bimetallic CoNi Nanoflowers for Catalytic Transfer Hydrogenation of Terminal Alkynes
Choudhary, Neha; et al, ChemistrySelect, 2022, 7(37),

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Hydrogen Solvents: Acetic acid
Referência
Catalytic reduction of 2-acylthiophenes
Campaigne, E. E.; et al, Journal of the American Chemical Society, 1951, 73, 5240-3

Synthetic Routes 19

Condições de reacção
1.1 Catalysts: Aluminum chloride ,  1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: tert-Butanol ;  2 h, reflux
Referência
Activity Investigation of Imidazolium-Based Ionic Liquid as Catalyst for Friedel-Crafts Alkylation of Aromatic Compounds
Cai, Mingjian; et al, Asian Journal of Chemistry, 2015, 27(2), 649-653

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Phosphoric acid
Referência
Aqueous high-temperature chemistry of carbo- and heterocycles. 17. Thiophene, tetrahydrothiophene, 2-methylthiophene, 2,5-dimethylthiophene, benzo[b]thiophene, and dibenzothiophene
Katritzky, Alan R.; et al, Energy & Fuels, 1992, 6(4), 431-8

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Naphthalene, radical ion(1-), lithium (1:1) Solvents: Tetrahydrofuran ;  20 °C; 18 min, 160 °C; 10 min, 250 °C
Referência
Benzyllithiums bearing aldehyde carbonyl groups. A flash chemistry approach
Nagaki, Aiichiro; et al, Organic & Biomolecular Chemistry, 2015, 13(26), 7140-7145

Synthetic Routes 22

Condições de reacção
1.1 Reagents: Alumina ,  Hydrogen sulfide ,  Potassium oxide
Referência
A new catalytic synthesis of thiophenes
Barrault, Joel; et al, Journal of Chemical Research, 1978, (6),

Synthetic Routes 23

Condições de reacção
1.1 Reagents: Phosphoric acid
Referência
Aqueous high-temperature chemistry of carbo- and heterocycles. 17. Thiophene, tetrahydrothiophene, 2-methylthiophene, 2,5-dimethylthiophene, benzo[b]thiophene, and dibenzothiophene
Katritzky, Alan R.; et al, Energy & Fuels, 1992, 6(4), 431-8

Synthetic Routes 24

Condições de reacção
Referência
High-temperature organic synthesis. XXXV. Thermal reactions of di-1-propenyl sulfide
Ostroukhova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1991, 27(2), 354-9

2-Ethylthiophene Raw materials

2-Ethylthiophene Preparation Products

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